molecular formula C20H12Cl2N2O2 B11552918 2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol

2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol

Cat. No.: B11552918
M. Wt: 383.2 g/mol
InChI Key: YUIZJISTRBMTCI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol typically involves the cyclization of 2-aminophenols with aldehydes. One common method is the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure that includes aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production methods for benzoxazoles often involve the use of Brønsted acids and copper catalysts to facilitate cyclization reactions. These methods are optimized to tolerate various substituents on the 2-aminophenol, such as methyl, chloro, bromo, nitro, and methoxy groups .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenolic and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzoxazole compounds.

Scientific Research Applications

2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cathepsin S, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol is unique due to its specific dichlorophenyl and amino phenol groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-[(3,4-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-8-5-12(9-16(15)22)11-23-13-6-7-14(18(25)10-13)20-24-17-3-1-2-4-19(17)26-20/h1-11,25H

InChI Key

YUIZJISTRBMTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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